molecular formula C17H15ClN2O2 B5436770 2-chloro-N-{2-[(cyclopropylamino)carbonyl]phenyl}benzamide

2-chloro-N-{2-[(cyclopropylamino)carbonyl]phenyl}benzamide

Cat. No. B5436770
M. Wt: 314.8 g/mol
InChI Key: SNZSPLXWQFUEPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds structurally related to 2-chloro-N-{2-[(cyclopropylamino)carbonyl]phenyl}benzamide, involves several chemical strategies. Techniques such as copper(ii)-mediated amidation of phenylacetic acids have been developed to synthesize N-aryl substituted benzamides, providing a complementary tool for the synthesis of secondary benzamides (Deng, Huang, & Liu, 2018). Additionally, cobalt-catalyzed carbonylative synthesis methods have been employed to create phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides, utilizing benzene-1,3,5-triyl triformate (TFBen) as a CO source, achieving moderate to excellent yields (Fu, Ying, & Wu, 2019).

Molecular Structure Analysis

X-ray diffraction techniques have been extensively used to characterize the crystal and molecular structures of benzamide derivatives. Studies have determined the crystal structures of various benzamide compounds, revealing details about their molecular geometry, conformation, and intermolecular interactions. For instance, analysis of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides and related compounds has provided insights into their molecular conformations and hydrogen bonding patterns (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including cyclizations and complexation with metal ions. For example, the mass spectrometry-induced cyclization of protonated N-[2-(benzoyloxy)phenyl]-benzamide has been observed, which mirrors a solution-phase reaction by eliminating a molecule of benzoic acid and forming protonated 2-phenylbenzoxazole (Moolayil, George, Srinivas, Swamy, Russell, Giblin, & Gross, 2006).

properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-14-7-3-1-5-12(14)16(21)20-15-8-4-2-6-13(15)17(22)19-11-9-10-11/h1-8,11H,9-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZSPLXWQFUEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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